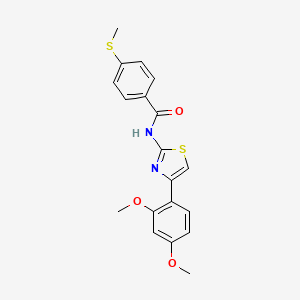

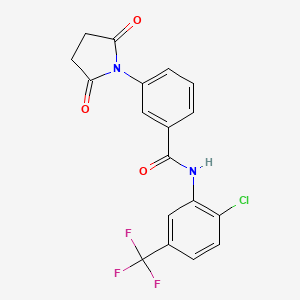

![molecular formula C14H11N3O2S B2517525 N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-50-5](/img/structure/B2517525.png)

N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives typically involves the reaction of 2-aminobenzothiazole with other reagents. For example, one study describes the preparation of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives from 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate, catalyzed by TBAHS . Another synthesis route involves the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil . These methods highlight the versatility in synthesizing thiazolopyrimidine derivatives, which could be applied to the synthesis of "N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide."

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, IR spectroscopy, and sometimes X-ray structural analysis. For instance, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis . These techniques are crucial for determining the molecular structure and confirming the successful synthesis of the desired compounds.

Chemical Reactions Analysis

Thiazolopyrimidine derivatives undergo various chemical reactions to form new compounds with potential biological activities. The reaction of 2-R 5-oxo 5-H 6-ethyl carboxilate 7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine with N,N-diethylamin is one such example . The ability to undergo different chemical reactions makes thiazolopyrimidine derivatives versatile intermediates for developing new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate. The antimicrobial activity of some thiazolopyrimidine derivatives has been studied, showing promising results against various microorganisms . The cytotoxicity against human cancer cell lines has also been evaluated, with some compounds exhibiting significant activity .

Applications De Recherche Scientifique

- Contexte: Les thiazolo[3,2-a]pyrimidines, en particulier leurs dérivés 2-substitués, servent de structures prometteuses pour la conception de nouveaux médicaments anticancéreux .

Potentiel anticancéreux

Saut de structure pour la conception de médicaments

Mécanisme D'action

Target of Action

The primary target of N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is Ribonuclease H (RNase H) . RNase H is an enzyme that plays a crucial role in the life cycle of HIV, making it an important target for HIV therapy .

Mode of Action

This compound interacts with RNase H by coordinating with magnesium ions, indicating its binding ability to the catalytic site of RNase H . This interaction inhibits the activity of RNase H, thereby disrupting the replication process of HIV .

Biochemical Pathways

The inhibition of RNase H affects the HIV replication pathway. RNase H is responsible for the degradation of the RNA strand in the RNA/DNA hybrids formed during reverse transcription in the HIV replication cycle . By inhibiting RNase H, this compound prevents the degradation of the RNA strand, thereby interrupting the replication of HIV .

Pharmacokinetics

The compound’s effectiveness against rnase h suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .

Result of Action

The result of the action of this compound is the inhibition of HIV replication. By inhibiting RNase H, the compound prevents the degradation of the RNA strand in the RNA/DNA hybrids, which is a crucial step in the HIV replication cycle . This results in the disruption of the HIV replication process, thereby potentially reducing the viral load in the body .

Propriétés

IUPAC Name |

N-benzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-12(15-8-10-4-2-1-3-5-10)11-9-16-14-17(13(11)19)6-7-20-14/h1-7,9H,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMICNGEIUVPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

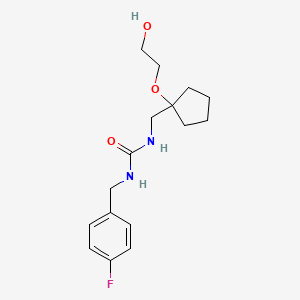

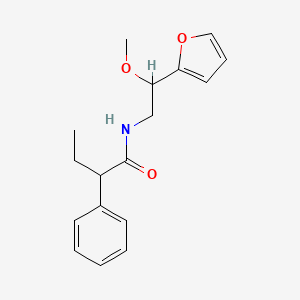

![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)

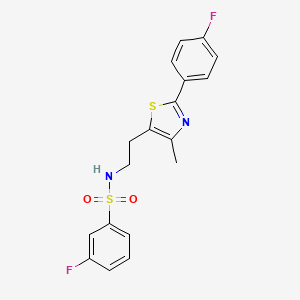

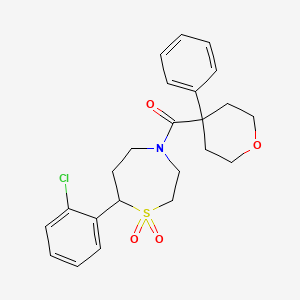

![Ethyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2517454.png)

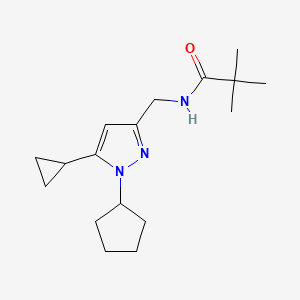

![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)

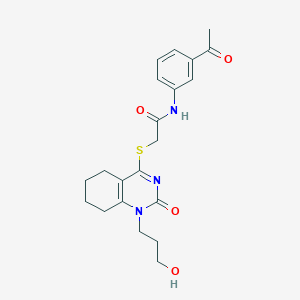

![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)

![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2517457.png)

![3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride](/img/structure/B2517458.png)